N-(4-bromophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a complex organic compound that features a benzenesulfonyl group, an imidazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzenesulfonyl group and the imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: These compounds have a similar sulfur-containing heterocyclic structure.
Uniqueness
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-bromophenyl)acetamide is unique due to the combination of the benzenesulfonyl group, imidazole ring, and bromophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18BrN3O3S2 |
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Molecular Weight |
528.4 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C23H18BrN3O3S2/c24-17-11-13-18(14-12-17)25-20(28)15-31-22-23(32(29,30)19-9-5-2-6-10-19)27-21(26-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,25,28)(H,26,27) |
InChI Key |
JCXZJWQEMCNRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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